molecular formula C10H7Cl2N3O B7899477 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine CAS No. 90723-85-6

2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine

Cat. No.: B7899477
CAS No.: 90723-85-6
M. Wt: 256.08 g/mol
InChI Key: GXMDCASMWODBHV-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the class of triazines Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 2-methoxyaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or acetonitrile. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

  • Substituted triazines with various functional groups.
  • Biaryl compounds through coupling reactions.
  • Amines and oxides through reduction and oxidation, respectively.

Scientific Research Applications

2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The triazine ring can form stable complexes with metal ions, which can disrupt normal cellular processes .

Comparison with Similar Compounds

    2,4-Dichloro-1,3,5-triazine: Lacks the methoxyphenyl group, making it less versatile in certain applications.

    2,4,6-Trichloro-1,3,5-triazine:

    2-Methoxy-4,6-dichloro-1,3,5-triazine: Similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness: 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine is unique due to the presence of both chloro and methoxyphenyl groups, which enhance its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industry .

Properties

IUPAC Name

2,4-dichloro-6-(2-methoxyphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c1-16-7-5-3-2-4-6(7)8-13-9(11)15-10(12)14-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMDCASMWODBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677956
Record name 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90723-85-6
Record name 2,4-Dichloro-6-(2-methoxyphenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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